2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of a fluorine atom and a triazole ring in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of 2-fluorobiphenyl-4-yl intermediate: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Introduction of the triazole ring: The intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde to form the 1H-1,2,4-triazole ring.
Amidation reaction: Finally, the triazole intermediate is reacted with propanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The presence of the triazole ring suggests potential inhibition of enzymes or receptors, while the biphenyl and fluorine moieties may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
- 2-(2-bromobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
- 2-(2-methylbiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
The unique combination of a fluorine atom and a triazole ring in 2-(2-fluorobiphenyl-4-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide distinguishes it from other similar compounds. This structural feature may confer enhanced biological activity, improved pharmacokinetic properties, and greater chemical stability.
Properties
Molecular Formula |
C17H15FN4O |
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Molecular Weight |
310.33 g/mol |
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C17H15FN4O/c1-11(16(23)21-17-19-10-20-22-17)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,22,23) |
InChI Key |
YTVAKSISSYBRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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